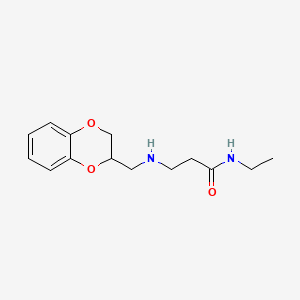![molecular formula C14H16N2O B14065726 (R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a benzyloxy substituent. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring. The benzyloxy group can then be introduced via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Applications De Recherche Scientifique
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(Benzyloxy)pyridine
- Imidazo[1,5-a]pyridine derivatives
- Other substituted imidazo[1,2-a]pyridines .
Uniqueness
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(8R)-8-phenylmethoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-3,5-6,8,10,13H,4,7,9,11H2/t13-/m1/s1 |
Clé InChI |
JJXUAGVCXJTZJU-CYBMUJFWSA-N |
SMILES isomérique |
C1C[C@H](C2=NC=CN2C1)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC(C2=NC=CN2C1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)

![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)


![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)


